4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with cyclopropyl, methylsulfanyl, and piperazinyl groups. Compounds of this nature are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Core: Starting with a suitable precursor like a substituted urea or guanidine, cyclization reactions can be employed to form the pyrimidine ring.
Introduction of Substituents: The cyclopropyl, methylsulfanyl, and piperazinyl groups can be introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, use of catalysts, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can undergo reduction reactions, potentially affecting the substituents depending on the conditions.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Functionalized piperazine derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the piperazine ring.
Receptor Binding: May interact with various biological receptors.
Medicine
Drug Development: Explored for potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry
Material Science:
Mechanism of Action
The mechanism of action for 4-Cyclopropyl-2-(methylsulfanyl)-6-(piperazin-1-yl)pyrimidine would depend on its specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-2-(methylsulfanyl)-6-(piperidin-1-yl)pyrimidine: Similar structure but with a piperidine ring instead of piperazine.
4-Cyclopropyl-2-(methylsulfanyl)-6-(morpholin-1-yl)pyrimidine: Contains a morpholine ring instead of piperazine.
Uniqueness
Piperazine Ring: The presence of the piperazine ring can confer unique biological activities compared to other similar compounds.
Substitution Pattern: The specific arrangement of substituents on the pyrimidine ring can affect its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H18N4S |
---|---|
Molecular Weight |
250.37 g/mol |
IUPAC Name |
4-cyclopropyl-2-methylsulfanyl-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C12H18N4S/c1-17-12-14-10(9-2-3-9)8-11(15-12)16-6-4-13-5-7-16/h8-9,13H,2-7H2,1H3 |
InChI Key |
JLSFPLHNLWCVJN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCNCC2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.